molecular formula C15H26N4O3 B2567891 tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate CAS No. 1824859-16-6

tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate

Cat. No.: B2567891
CAS No.: 1824859-16-6
M. Wt: 310.398
InChI Key: VEEAULPIUSWARC-UHFFFAOYSA-N
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Description

tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate (CAS 1824859-16-6) is a high-purity chemical building block offered for research and development purposes. With a catalog number of ALS-T6882, this compound is supplied with a stated purity of >90% . It is available for purchase in quantities ranging from 5mg to 100mg . This specialized reagent belongs to a class of heterocyclic building blocks that are frequently utilized in medicinal chemistry and drug discovery research. Compounds featuring piperidine and pyrrolidine scaffolds are prevalent in pharmaceuticals targeting the central nervous system, as seen in patents for neuroactive agents . Its molecular structure, which includes a hydrazino linker and protected tert-butyl carbamate groups, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can employ this compound in exploring structure-activity relationships, developing novel synthetic routes, and creating potential pharmacologically active candidates. This product is strictly intended for laboratory research use and is not approved for human therapeutic, diagnostic, or veterinary applications. Researchers should consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 3-[(3,4-dihydro-2H-pyrrol-5-ylamino)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)19-9-5-6-11(10-19)13(20)18-17-12-7-4-8-16-12/h11H,4-10H2,1-3H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEAULPIUSWARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NNC2=NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a tert-butyl group, and a hydrazine derivative, which contribute to its unique chemical properties. The molecular formula is C15H24N4O2C_{15}H_{24}N_4O_2, with a molecular weight of approximately 296.38 g/mol. The presence of the hydrazine moiety suggests potential reactivity in biological systems, particularly in interactions with biological macromolecules.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it has shown promise as an inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible kinase (ITK), both significant targets in oncology .
  • Antiproliferative Effects : In vitro assays have demonstrated that the compound exhibits antiproliferative effects against several cancer cell lines. The IC50 values for these activities range from 12.8 µM to 34.8 µM, indicating moderate potency .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
Jurkat (ITK-high)14.8High
CEM (ITK-high)28.8Moderate
RAMOS (BTK-high)12.8High
K56237.7Weak

Case Studies

  • Inhibition Studies : A study investigated the structure-activity relationship (SAR) of related compounds and identified that modifications at the C5 position significantly affected biological activity, highlighting the importance of substituents on the piperidine ring for enhancing potency against cancer cell lines .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound exerts its effects on BTK and ITK pathways, revealing that it may induce apoptosis in sensitive cell lines through caspase activation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

The hydrazine derivative within the compound has shown promise in anticancer research. Studies suggest that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression . The specific interactions with cellular targets are under investigation, with preliminary results indicating potential efficacy against certain cancer cell lines.

Synthesis Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Common synthetic strategies include:

  • Condensation Reactions : Utilizing hydrazines to form the hydrazone linkage.
  • Carboxylation : Introducing the carboxylic acid moiety through standard esterification techniques.

These methodologies highlight the versatility of piperidine derivatives in synthetic organic chemistry and their potential for further functionalization .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to proteases involved in viral replication processes. Early studies suggest that similar piperidine-based compounds can inhibit key enzymes like serine proteases, which are crucial for the life cycle of viruses such as SARS-CoV-2 .

Neuroprotective Effects

Emerging research indicates that compounds with similar structural features may possess neuroprotective properties. The ability to modulate neurotransmitter systems and reduce neuroinflammation is being explored, with promising results in preclinical models .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anticancer PropertiesInduced apoptosis in multiple cancer cell lines; further studies needed for mechanism elucidation.
Viral Enzyme InhibitionPotential inhibitor of SARS-CoV-2 protease; warrants further investigation in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Compound A: (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate ()

  • Structural Differences: Core: Both share a tert-butyl piperidine-1-carboxylate backbone. Substituents: Compound A replaces the hydrazino carbonyl group with a fused imidazo-pyrrolo-pyrazine heterocycle, introducing aromaticity and planar rigidity .
  • Synthesis: Compound A is synthesized via Lawesson’s reagent-mediated thionation and subsequent NaOH-mediated deprotection, yielding a tosyl-protected intermediate (79% purity) .
  • Physicochemical Properties :
    • The imidazo-pyrrolo-pyrazine group in Compound A increases molecular weight (510 g/mol, LC/MS: [M+H]⁺ = 511) compared to the target compound’s simpler hydrazone substituent .
    • Aromaticity in Compound A may reduce solubility compared to the hydrazone’s polar NH groups.

Compound B: tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()

  • Structural Differences :
    • Core : Piperazine (six-membered ring with two nitrogen atoms) vs. piperidine (one nitrogen).
    • Substituents : Compound B features a pyridyl-oxadiazole group, contrasting with the target compound’s pyrrolidinyl hydrazone .
  • Synthesis :
    • Compound B is synthesized via hydrazine acetylation and oxadiazole cyclization using p-toluenesulfonyl chloride, emphasizing cyclization strategies for heterocycle formation .
    • The target compound’s hydrazone group may require milder conditions, avoiding cyclization.

Comparative Data Table

Property Target Compound Compound A Compound B
Core Structure Piperidine Piperidine Piperazine
Key Substituent Pyrrolidin-2-ylidene hydrazino carbonyl Imidazo-pyrrolo-pyrazine Pyridyl-oxadiazole
Molecular Weight Not reported 510 g/mol Not reported
Synthetic Key Step Hydrazone condensation Lawesson’s reagent thionation Oxadiazole cyclization
Polarity Moderate (NH groups) Low (aromatic heterocycle) Moderate (oxadiazole)
Potential Applications Chelation, enzyme inhibition Kinase inhibition (inferred from heterocycle) Metabolic stability enhancement

Research Implications

  • Target Compound : Its hydrazone group may enable metal chelation or selective hydrogen bonding, positioning it as a candidate for protease or metalloenzyme inhibition.
  • Compound B : Oxadiazole’s metabolic resilience highlights its utility in prodrug design or pharmacokinetic optimization .

Q & A

Q. What are the common synthetic routes and critical reaction conditions for synthesizing tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the hydrazino-pyrrolidine intermediate via condensation of pyrrolidin-2-ylidene hydrazine with a carbonyl source under inert conditions.
  • Step 2 : Coupling the intermediate with a tert-butyl-protected piperidine carboxylate using activating agents like DCC or EDCI.
  • Critical Conditions :
  • Use of triethylamine (TEA) as a base in dichloromethane (DCM) at 0–20°C to minimize side reactions .
  • Purification via silica gel chromatography to isolate the Z-isomer, confirmed by NMR NOE experiments .
  • Yield Optimization : Adjust stoichiometry of the coupling reagent (1.2–1.5 eq) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for tert-butyl singlet at δ 1.4–1.5 ppm and piperidine/pyrrolidine protons between δ 1.8–3.5 ppm. The (2Z)-configuration is confirmed by NOE correlations between the hydrazino and pyrrolidine protons .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (carbamate) and 160–165 ppm (hydrazino carbonyl) .
  • MS : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., ~350–360 Da).
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% by area).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood due to potential volatility of solvents (e.g., DCM) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereochemical outcomes during synthesis?

  • Methodological Answer :
  • Stereoselective Coupling : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) to favor the Z-isomer .
  • Temperature Control : Lower temperatures (0–5°C) reduce epimerization of the hydrazino-pyrrolidine intermediate .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency but require rigorous drying to prevent hydrolysis .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to calculate transition states for hydrazine-carbamate coupling. Focus on frontier orbital interactions (HOMO-LUMO gaps) .
  • Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify low-energy pathways for functionalization .
  • Machine Learning : Train models on similar tert-butyl carbamates to predict regioselectivity in alkylation or acylation reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE patterns) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement .
  • Dynamic Effects : Perform VT-NMR (variable temperature) to assess conformational flexibility influencing peak splitting .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track coupling efficiency and verify connectivity via HSQC .

Q. What strategies prevent tert-butyl carbamate group degradation during functionalization?

  • Methodological Answer :
  • Protecting Group Compatibility : Avoid strong acids/bases; use Boc deprotection conditions (TFA/DCM) only after functionalizing other sites .
  • Mild Coupling Agents : Employ HATU or COMU instead of harsher reagents like DCC to minimize carbamate cleavage .
  • Monitoring : Track Boc stability via IR (C=O stretch at ~1680 cm⁻¹) during reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments using identical solvents (e.g., DMSO for solubility tests) and storage conditions (e.g., –20°C under N₂) .
  • Advanced Analytics : Use DSC (differential scanning calorimetry) to assess thermal stability thresholds and identify decomposition products .
  • Collaborative Validation : Share samples with independent labs to verify anomalous results (e.g., conflicting LogP values) .

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